Sulfuric acid, monobutyl ester, sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

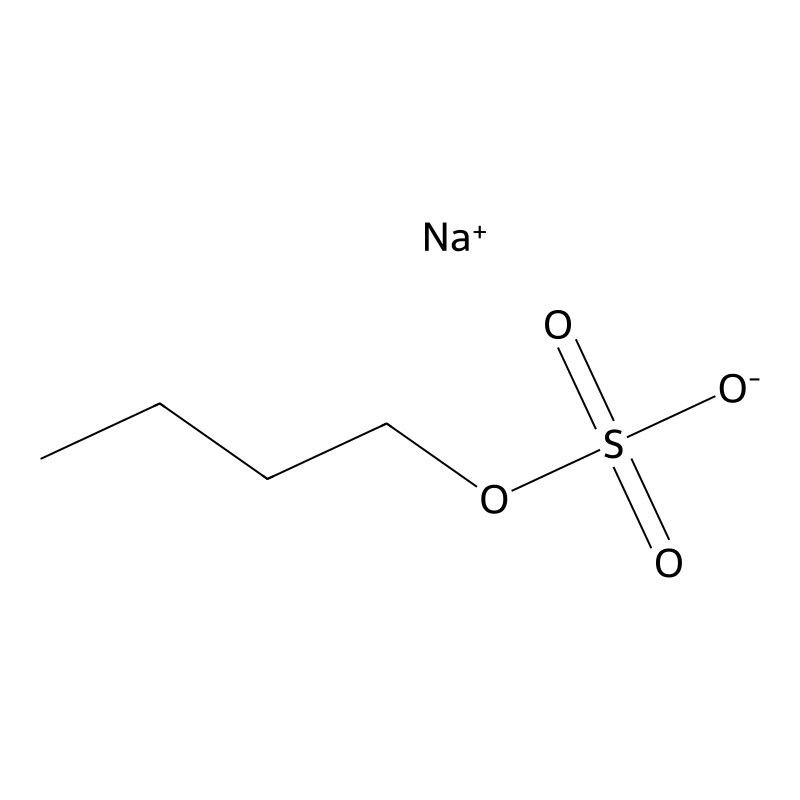

Sulfuric acid, monobutyl ester, sodium salt, commonly referred to as sodium butyl sulfate, is a white, odorless crystalline compound with the molecular formula and a molecular weight of approximately 176.16 g/mol . This compound is classified as an anionic surfactant, characterized by a negatively charged head group and a hydrophobic tail. Its structure features a sulfate group linked to a butyl group through an ester bond, allowing it to exhibit amphiphilic properties that facilitate interactions with both polar and nonpolar substances.

The mechanism of action of sodium butyl sulfate is primarily related to its amphiphilic nature. The polar sulfate group interacts with water molecules, while the nonpolar butyl chain interacts with nonpolar substances like oils and greases. This allows sodium butyl sulfate to reduce the surface tension between water and these nonpolar materials, promoting wetting and emulsification [].

Applications in Polymerization:

Sulfuric acid, monobutyl ester, sodium salt (also known as sodium butyl sulfate or SBS) finds use as a co-catalyst in the polymerization of tetrahydrofuran (THF) []. THF is a cyclic ether commonly used as a solvent for various industrial applications. SBS, along with other Lewis acids like aluminum chloride (AlCl₃), helps initiate the polymerization process by activating the THF monomer, leading to the formation of poly(THF) []. This research highlights the potential of SBS as a co-catalyst in the synthesis of specific polymers.

- Esterification Reaction:

- Neutralization Reaction:

At elevated temperatures, sodium butyl sulfate can decompose into n-butanol, sodium sulfate, and sulfur dioxide:

Additionally, it can participate in double displacement reactions with other ionic compounds, such as calcium chloride:

Sodium butyl sulfate exhibits significant biological activity primarily due to its surfactant properties. It enhances the solubility of various compounds in aqueous solutions, which can influence drug metabolism and bioavailability . The compound's amphiphilic nature allows it to interact with cellular membranes and biological molecules, potentially affecting various biochemical pathways.

Mode of Action

The mechanism of action involves the interaction of the polar sulfate group with water molecules and the nonpolar butyl chain with hydrophobic substances. This property aids in reducing surface tension, promoting wetting and emulsification processes.

The synthesis of sodium butyl sulfate is typically conducted through the following steps:

- Mixing: Combine n-butanol and sulfuric acid in a reaction vessel.

- Heating: Heat the mixture to 50-60°C while stirring for 1-2 hours to form butyl hydrogen sulfate.

- Neutralization: Gradually add sodium hydroxide solution to neutralize the acid.

- Filtration: Filter out precipitated sodium sulfate.

- Concentration: Concentrate the filtrate under reduced pressure to obtain sodium butyl sulfate as a clear liquid.

Sodium butyl sulfate finds diverse applications across various fields:

- Wetting Agent: Used in the mercerization process of cotton to enhance fiber strength and luster.

- Polymerization Catalyst: Acts as a co-catalyst in the polymerization of tetrahydrofuran, facilitating the production of poly(tetrahydrofuran).

- Analytical Chemistry: Employed in high-performance liquid chromatography for separation and analysis purposes .

Research indicates that sodium butyl sulfate can interact with various biological molecules and processes due to its surfactant characteristics. Its ability to modulate solubility can influence pharmacokinetics, impacting drug delivery systems and cellular uptake mechanisms . Studies have shown that it can affect the metabolism of xenobiotics, further highlighting its potential role in biochemical pathways.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium dodecyl sulfate | Commonly used as a detergent; longer hydrocarbon chain | |

| Sodium lauryl sulfate | Widely utilized in personal care products; similar surfactant properties | |

| Sodium octyl sulfate | Shorter carbon chain; different solubility characteristics |

Uniqueness of Sodium Butyl Sulfate

Sodium butyl sulfate's shorter carbon chain compared to other similar compounds like sodium dodecyl sulfate allows it to exhibit different solubility properties and reactivity in various applications. Its specific role as a co-catalyst in polymerization processes also sets it apart from its counterparts.